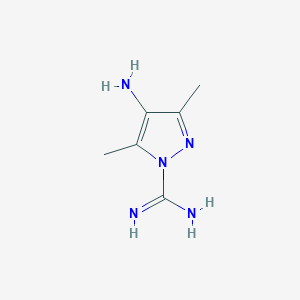

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N5 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

4-amino-3,5-dimethylpyrazole-1-carboximidamide |

InChI |

InChI=1S/C6H11N5/c1-3-5(7)4(2)11(10-3)6(8)9/h7H2,1-2H3,(H3,8,9) |

InChI Key |

WCOWKIWFBKZVMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(=N)N)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions . For instance, the reaction with tetrafluoroterephthalic acid in anhydrous methanol at room temperature can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as in-line Fourier transform infrared (FT-IR) spectroscopy combined with independent component analysis (ICA) have been employed to monitor the synthesis process and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with nitric acid to form nitrated derivatives . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of the compound can yield nitro-substituted derivatives, which may have different chemical and physical properties compared to the parent compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide possess significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains including E. coli and S. aureus, showing promising results in inhibiting growth at low concentrations .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For example, compounds synthesized from this compound have been shown to exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac sodium in reducing inflammation in animal models .

Antitubercular Activity

Recent investigations into the antitubercular properties of pyrazole derivatives indicate that they can inhibit Mycobacterium tuberculosis effectively. Compounds were screened for their minimum inhibitory concentrations (MIC), revealing some derivatives to be potent against resistant strains .

Agricultural Applications

Nitrification Inhibitors

this compound has been identified as a potential nitrification inhibitor. This application is crucial for enhancing nitrogen use efficiency in agriculture while minimizing environmental impacts such as nitrate leaching into water bodies .

Synthesis and Derivatives

The synthesis of this compound involves the reaction of pyrazole derivatives with cyanamide under specific conditions. This method not only allows for the production of the compound but also facilitates the creation of various derivatives that can be tailored for specific biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Differences :

- Core ring system : 1,2,4-triazole vs. pyrazole.

- Substituents: Both compounds share 3,5-dimethyl and amino groups, but the carboximidamide group in the pyrazole derivative is replaced by a triazole nitrogen.

Functional Properties :

- Coordination Chemistry: 4-Amino-3,5-dimethyl-1,2,4-triazole acts as a bridging ligand, forming trinuclear complexes with metals like Mn(II), Co(II), and Cu(II), which exhibit magnetic properties . The pyrazole analog’s carboximidamide group may enhance chelation capabilities due to its electron-rich nature.

- Biological Activity : Triazole derivatives demonstrate antimicrobial activity and inhibit enzymes like protein tyrosine phosphatases . Pyrazole-carboximidamide derivatives could exhibit similar or enhanced bioactivity, depending on electronic effects.

4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole

Structural Differences :

- Substituents: Dichlorophenoxy groups replace methyl groups, increasing steric bulk and lipophilicity.

Functional Properties :

- Biological Activity: The dichlorophenoxy substituents enhance pesticidal or herbicidal activity by improving membrane permeability and target binding . In contrast, the methyl groups in the pyrazole derivative may favor metabolic stability.

Picloram-Potassium (4-Amino-3,5,6-Trichloropicolinic Acid)

Structural Differences :

- Core ring system : Pyridine vs. pyrazole.

- Functional Groups : Carboxylic acid and trichloro substituents vs. carboximidamide and dimethyl groups.

Functional Properties :

- Mode of Action: Picloram acts as a systemic herbicide via auxin mimicry .

- Efficacy : Chlorine atoms in picloram enhance environmental persistence, whereas the pyrazole derivative’s polar carboximidamide group may reduce bioaccumulation.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Coordination Chemistry: The carboximidamide group in the pyrazole derivative may outperform triazoles in forming stable metal-ligand bonds due to its dual donor sites (N and O) .

- Biological Activity : Methyl groups in the pyrazole compound may reduce toxicity compared to chlorinated analogs, making it a safer candidate for drug development .

- Agrochemical Potential: While picloram’s chlorine substituents enhance efficacy, regulatory restrictions on chlorinated compounds could favor pyrazole-carboximidamide derivatives in sustainable agriculture .

Biological Activity

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide, a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is of particular interest for its potential applications in treating various diseases, including diabetes and infections. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H10N4

- Molecular Weight : 154.17 g/mol

- CAS Number : 603069-09-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and modulate signaling pathways that are crucial in disease processes.

Key Mechanisms:

- Inhibition of Glycation : The compound exhibits Maillard reaction inhibiting activity, which is significant in preventing complications associated with diabetes by reducing the formation of advanced glycation end products (AGEs) .

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, including fungi and bacteria .

- Cytotoxic Effects : Research indicates that it can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes the biological activities observed for this compound across different studies:

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Antifungal Activity : A study focused on the antifungal properties of similar pyrazole derivatives found that modifications in the structure could enhance activity against Candida species. The results indicated a promising role for pyrazole derivatives in antifungal therapy .

- Diabetes Complications : Research highlighted the compound's ability to inhibit glycation reactions that lead to diabetic complications. By mitigating the formation of AGEs, it shows potential as a therapeutic agent for managing diabetes-related conditions .

- Cytotoxicity Studies : In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide, and how can reaction yields be improved?

- Methodology : Begin with a stepwise synthesis involving cyclocondensation of hydrazine derivatives with nitrile precursors, followed by functional group modifications. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) using Design of Experiments (DoE) principles. Purification via column chromatography or recrystallization should be validated using TLC and HPLC .

- Data Example :

| Precursor | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Hydrazine derivative A | Ethanol | 80 | 62 |

| Hydrazine derivative B | DMF | 100 | 78 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology : Use ¹H/¹³C NMR to confirm the pyrazole backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amidine C=N stretches at ~1650 cm⁻¹). For conflicting data, replicate experiments under standardized conditions and employ 2D NMR (e.g., HSQC, COSY) to resolve ambiguities .

Q. What stability considerations are relevant for storage and handling?

- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC and FT-IR. Store in airtight containers under inert gas (N₂/Ar) at -20°C for long-term stability. Safety protocols must address irritant risks (R36/37/38) using PPE and fume hoods .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and what experimental designs validate these effects?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., halogenated or methoxy-substituted derivatives). Compare bioactivity using in vitro assays (e.g., enzyme inhibition or cytotoxicity screens). Apply multivariate statistical analysis to correlate substituent electronic/steric properties with activity trends .

- Example :

| Substituent (Position) | IC₅₀ (μM) | LogP |

|---|---|---|

| -Cl (para) | 12.3 | 1.8 |

| -OCH₃ (meta) | 8.7 | 1.2 |

Q. What computational approaches are suitable for predicting reactivity or binding modes of this compound?

- Methodology : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For target interactions, perform molecular docking (e.g., AutoDock Vina) with protein crystal structures (PDB ID: relevant targets). Validate predictions with experimental kinetics (e.g., SPR or ITC binding assays) .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be systematically addressed?

- Methodology :

Reproducibility Checks : Replicate assays in triplicate under standardized conditions (pH, buffer, cell lines).

Data Normalization : Normalize activity data to positive/negative controls (e.g., % inhibition relative to reference inhibitors).

Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA, t-tests) to identify outliers or methodological biases .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for irritants (R36/37/38):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.